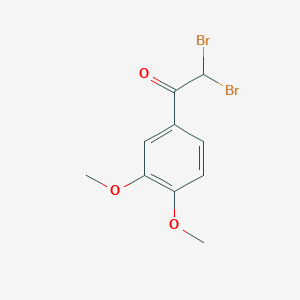

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

Descripción

Propiedades

IUPAC Name |

2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUJMWHWLACQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311381 | |

| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63987-72-4 | |

| Record name | 63987-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

CAS Number: 63987-72-4

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document consolidates key information on its physicochemical properties, synthesis, and potential biological activities, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its chemical structure and key identifiers are presented below.

| Property | Value | Source |

| CAS Number | 63987-72-4 | [1] |

| Molecular Formula | C₁₀H₁₀Br₂O₃ | [1] |

| Molecular Weight | 337.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethan-1-one, Acetoveratrone, α,α-dibromo- | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | [1] |

| InChI Key | HLUJMWHWLACQJS-UHFFFAOYSA-N | [1] |

Synthesis

General Experimental Protocol: α,α-Dibromination of Acetoveratrone

This protocol is based on the bromination of analogous acetophenones and should be optimized for the specific substrate.

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone)

-

Bromine (Br₂) or an alternative brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridinium tribromide)

-

Anhydrous solvent (e.g., Chloroform, Dichloromethane, Acetic Acid)

-

Quenching solution (e.g., saturated sodium bisulfite solution, saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)

-

Solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable anhydrous solvent.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (at least 2 molar equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and slowly add a quenching solution to neutralize any excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel. If an organic solvent immiscible with water was used, wash the organic layer sequentially with water and brine. If a water-miscible solvent like acetic acid was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield this compound as a solid.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the broader class of α-haloacetophenones and compounds bearing the 3,4-dimethoxyphenyl moiety are known to possess a range of biological activities. This suggests that the target compound could serve as a valuable intermediate or a pharmacologically active agent itself.

Antimicrobial Activity

Derivatives of bromo-dimethoxychalcones, which share structural similarities with the target compound, have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a 4-bromo-3′,4′-dimethoxysubstituted chalcone was found to be active against E. coli and S. typhimurium.[2] This suggests that this compound could be a precursor for the synthesis of novel antimicrobial agents.

Anticancer Activity

The 3,4,5-trimethoxyphenyl group, structurally related to the 3,4-dimethoxyphenyl moiety, is a known pharmacophore that interacts with tubulin, a key target in cancer chemotherapy.[3] Furthermore, various heterocyclic compounds synthesized from bromo-acetophenone derivatives have shown significant antiproliferative effects against a range of human cancer cell lines.[3] Studies on other compounds with the 3,4-dimethoxyphenyl group have also indicated potential anticancer properties through mechanisms such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

Potential Anticancer Mechanism of Action:

Caption: Plausible anticancer mechanisms of action for related compounds.

Anti-inflammatory Activity

Compounds containing the 3,4-dimethoxyphenyl group have been investigated for their anti-inflammatory properties. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (CO) and lipoxygenase (LO) pathways.[5] Another study showed that a bromo-hydroxy-methoxyphenyl ethanone derivative suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia.[6] These findings suggest that this compound could be a scaffold for the development of novel anti-inflammatory drugs.

Potential Anti-inflammatory Signaling Pathway Modulation:

Caption: Potential inhibition of pro-inflammatory signaling pathways.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. Its structural features suggest the possibility of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, and to explore their mechanisms of action in relevant biological systems. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecule.

References

- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 51490-01-8 | Benchchem [benchchem.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, alongside a plausible synthetic route and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Properties and Data

This compound is a halogenated aromatic ketone. Its molecular structure and properties are summarized below.

Molecular Formula: C₁₀H₁₀Br₂O₃

Molecular Weight: 337.99 g/mol [1]

A summary of its computed physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 337.99 g/mol | PubChem[1] |

| Exact Mass | 335.89967 Da | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Polar Surface Area | 35.5 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the bromination of its precursor, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). The following is a representative experimental protocol adapted from general methods for the α-bromination of ketones.

Experimental Protocol: Bromination of 1-(3,4-dimethoxyphenyl)ethanone

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable anhydrous solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in anhydrous chloroform.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in chloroform to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

A generalized workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the biological activities of structurally similar compounds suggest potential areas of investigation. Brominated aromatic compounds have been reported to exhibit a range of biological effects, including antimicrobial and anticancer properties.

Notably, related compounds have been shown to modulate key cellular signaling pathways. For instance, a study on 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone demonstrated its ability to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2] Another related compound, Dibromo-Edaravone, has been found to induce anti-erythroleukemia effects through the JAK2-STAT3 signaling pathway.[3] Furthermore, a synthetic α-bromo-chalcone has been identified as an inhibitor of the JAK/STAT pathway.[4]

These findings suggest that this compound could potentially interact with similar inflammatory and oncogenic signaling cascades. A simplified representation of a potential interaction with the JAK-STAT pathway is illustrated below.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The information presented here serves as a foundational guide for scientists interested in exploring the potential of this and related compounds in drug discovery and development.

References

- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone physical properties

An In-depth Technical Guide to the Physical Properties of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the physical and chemical characteristics of this compound, a halogenated ketone with potential applications in organic synthesis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Br₂O₃ | [1][2] |

| Molecular Weight | 337.99 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 63987-72-4 | [1][2] |

| Appearance | Off-White Solid | [4] (for analogous mono-bromo compound) |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Dichloromethane, Ether, Methanol | [4] (for analogous mono-bromo compound) |

Experimental Protocols

Synthesis of this compound via Bromination

The primary method for synthesizing this compound is through the bromination of its precursor, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone).[4][5] The following protocol is adapted from a general procedure for the α-bromination of ketones.[6]

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable solvent such as dichloromethane or acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethan-1-one [cymitquimica.com]

- 4. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from related compounds and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds.

Solubility Data

No specific quantitative solubility data for this compound was found in a comprehensive search of scientific literature and chemical databases. However, qualitative solubility information for structurally similar compounds allows for an estimation of its likely solubility characteristics. The presence of two methoxy groups on the phenyl ring and the dibromoacetyl group suggests that the compound is likely to be soluble in a range of organic solvents and poorly soluble in water.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound Name | Solvent | Solubility |

| This compound | Organic Solvents | Likely Soluble |

| Water | Likely Poorly Soluble | |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | Dichloromethane | Soluble |

| Ether | Soluble | |

| Methanol | Soluble | |

| 1-(3,4-dimethoxyphenyl)ethanone | Ethanol | Moderately Soluble[1] |

| Methanol | Moderately Soluble[1] | |

| Water | Poorly Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for the determination of the equilibrium solubility of a solid organic compound, such as this compound, in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

-

Sample Preparation: Add an excess amount of the solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step must be performed quickly to avoid any temperature changes that could cause precipitation.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Safety Precautions:

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information.

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

References

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone safety and handling

An In-depth Technical Guide to the Safety and Handling of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 63987-72-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, such as the mono-bromo analog, 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone, and other alpha-halo ketones. A conservative approach to handling is strongly advised.

Hazard Identification and Classification

Potential Health Effects:

-

Skin Contact: Causes skin irritation, and potentially severe burns.[1][2]

-

Eye Contact: Causes serious eye irritation and potential for severe eye damage.[1][2]

-

Inhalation: May cause respiratory irritation.[2] Symptoms can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.

-

Ingestion: May be harmful if swallowed. Do NOT induce vomiting.[1][3]

The toxicological properties of this compound have not been thoroughly investigated.

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound and its mono-bromo analog are presented below for easy comparison.

| Property | This compound | 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone |

| CAS Number | 63987-72-4 | 1835-02-5[1] |

| Molecular Formula | C10H10Br2O3 | C10H11BrO3[4] |

| Molecular Weight | 337.99 g/mol | 259.1 g/mol [4] |

| Appearance | Not specified | Off-White Solid[5] |

| Melting Point | Not specified | 81-83°C[5] |

| Boiling Point | Not specified | 326.5±27.0 °C (Predicted)[5] |

| Density | Not specified | 1.422±0.06 g/cm3 (Predicted)[5] |

Safe Handling and Storage

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

All manipulations of this compound should be conducted in a certified chemical fume hood.[6]

-

Ensure a safety shower and eyewash station are readily accessible.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection |

| Eyes/Face | Wear chemical safety goggles and a face shield.[2] |

| Skin | Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[2] Consider disposable gloves and clothing as proper decontamination of reusable items can be difficult.[8] |

| Respiratory | If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator. |

Handling Procedures

-

Avoid all personal contact, including inhalation of dust or fumes.

-

Wash hands thoroughly after handling.[2]

-

Use in a well-ventilated area.[2]

-

Do not eat, drink, or smoke in the handling area.[3]

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[2]

-

Store locked up.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Experimental Protocols

Risk Assessment and Control Workflow

A thorough risk assessment must be conducted before handling this compound. The following workflow diagram illustrates the key steps in this process.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.[6]

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[6]

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.[3]

First Aid Measures

Immediate action is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[3] |

| Inhalation | Move the victim to fresh air.[2][3] If not breathing, give artificial respiration.[2][3] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[1][3] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3] |

Emergency Response Workflow

The following diagram outlines the logical steps for responding to an exposure or spill incident.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[3] Do not allow the chemical to enter drains or groundwater systems.[3] Contaminated PPE and materials should also be disposed of as hazardous waste.[3]

References

- 1. echemi.com [echemi.com]

- 2. aksci.com [aksci.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-bromo-1-(3,4-dimethoxyphenyl)ethanone 95% | CAS: 1835-02-5 | AChemBlock [achemblock.com]

- 5. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. americanchemistry.com [americanchemistry.com]

An In-depth Technical Guide to the Bromination of 3',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 3',4'-dimethoxyacetophenone is a key chemical transformation that can yield two distinct types of products: those resulting from substitution on the acetyl side-chain (α-bromination) and those from substitution on the aromatic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions, making it a versatile tool for the synthesis of various pharmaceutical intermediates and research chemicals. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the bromination of 3',4'-dimethoxyacetophenone.

Core Mechanisms of Bromination

The bromination of 3',4'-dimethoxyacetophenone can proceed via two primary mechanistic pathways: α-bromination of the ketone and electrophilic aromatic substitution.

α-Bromination of the Acetyl Side-Chain

Under acidic conditions, the bromination of 3',4'-dimethoxyacetophenone at the α-carbon of the acetyl group proceeds through an enol intermediate. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, facilitating the formation of the enol. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-bromo ketone. The rate-determining step in this process is the formation of the enol.

dot

Starting materials for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone synthesis

An In-depth Technical Guide on the Synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

This technical guide provides a comprehensive overview of the synthesis of this compound, a halogenated ketone with applications as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a poly-halogenated organic compound. Its chemical structure is characterized by a 3,4-dimethoxyphenyl group attached to a dibromoacetyl moiety. This structure provides multiple reaction sites, making it a versatile building block in the synthesis of more complex molecules. The primary synthetic route to this compound involves the α-bromination of a ketone precursor.

Starting Materials and Synthetic Pathways

The principal starting material for the synthesis of this compound is 1-(3,4-dimethoxyphenyl)ethanone , which is also known by several synonyms including 3',4'-dimethoxyacetophenone and acetoveratrone. This precursor undergoes a double bromination at the α-carbon position relative to the carbonyl group.

An alternative, though less direct, starting point is Veratraldehyde (3,4-dimethoxybenzaldehyde).[1] Veratraldehyde can be converted to 1-(3,4-dimethoxyphenyl)ethanone through reactions such as a Grignard reaction with a methylmagnesium halide followed by oxidation.

The overall synthetic logic is depicted in the following diagram:

Experimental Protocols

The synthesis of this compound is typically achieved through the direct bromination of 1-(3,4-dimethoxyphenyl)ethanone. Various brominating agents can be employed.

Bromination using Elemental Bromine

This method is a common approach for the α-bromination of ketones.

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone

-

Elemental Bromine (Br₂)

-

Chloroform (CHCl₃) or Acetic Acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate recrystallization solvent (e.g., ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of at least two equivalents of bromine in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by the careful addition of a saturated solution of sodium bicarbonate until the reddish-brown color of bromine disappears and effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization to yield this compound as a solid.

A general workflow for this experimental procedure is illustrated below:

Alternative Brominating Agents

While elemental bromine is effective, other brominating agents can be used, potentially offering advantages in terms of handling and selectivity.[2] These include:

-

N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations, but can also be effective for α-bromination of ketones, typically with a radical initiator or acid catalyst.

-

Benzyltrimethylammonium tribromide: A solid, stable source of bromine that is easier to handle than liquid bromine.

-

Pyridine hydrobromide perbromide: Another solid reagent that can be used for bromination under milder conditions.

Quantitative Data

The following table summarizes key physicochemical properties of the primary starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | 47-54 | 286-288 |

| This compound | C₁₀H₁₀Br₂O₃ | 337.99 | Not available | Not available |

Data sourced from[3]

Safety Considerations

-

Bromine: Elemental bromine is highly toxic, corrosive, and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Hydrogen Bromide: The reaction generates hydrogen bromide gas, which is corrosive and an irritant. The reaction setup should allow for the safe venting of this gas or its neutralization with a trap.

-

Solvents: Organic solvents such as chloroform and dichloromethane are hazardous and should be handled appropriately.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature and safety data sheets for all reagents before undertaking any experimental work.

References

- 1. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

Reactivity of alpha-dibromo ketones

An In-depth Technical Guide on the Reactivity of Alpha-Dibromo Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-dibromo ketones are highly versatile and reactive synthetic intermediates that play a crucial role in modern organic synthesis. Their utility stems from the presence of three key reactive sites: the electrophilic carbonyl carbon and the two carbon atoms bearing bromine atoms, which can act as electrophilic centers or participate in elimination and rearrangement reactions. This unique structural motif allows for a diverse range of chemical transformations, making them invaluable building blocks for the synthesis of complex organic molecules, including heterocyclic compounds of therapeutic interest and strained carbocyclic systems.[1][2] This guide provides a comprehensive overview of the synthesis and core reactivity of alpha-dibromo ketones, with a focus on their applications in research and development.

Synthesis of Alpha-Dibromo Ketones

The most common method for synthesizing α,α-dibromo ketones is through the direct bromination of a parent ketone or a suitable precursor like an alkyne. Various brominating agents and reaction conditions have been developed to achieve this transformation efficiently.

Bromination of Ketones

Direct bromination of ketones, particularly aryl alkyl ketones, is a straightforward approach. The reaction often proceeds in the presence of an acid catalyst, which facilitates the formation of an enol intermediate that then attacks the electrophilic bromine.[2][3] Systems like hydrogen peroxide in aqueous hydrobromic acid (H₂O₂-HBr) have been employed for the oxidative bromination of secondary alcohols and ketones, offering a "green" chemistry approach.[4]

Oxyhalogenation of Alkynes

Alkynes can be converted into α,α-dihaloketones through oxyhalogenation.[1] Catalyst-free methods using reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂) provide a rapid and regioselective route to α,α-dibromoalkanones at ambient temperatures.[5]

Data Presentation: Synthesis of Alpha-Dibromo Ketones

| Substrate | Brominating Agent / System | Solvent / Conditions | Product | Yield (%) | Reference |

| Aryl Alkyl Ketones | H₂O₂ / HBr (aq) | Dioxane | α,α-Dibromo Ketones | Good | [5] |

| Alkynes | N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) | - | α,α-Dibromoalkanones | High | [5] |

| Ketones | Pyridinium Tribromide | Mechanochemical (Solvent-free) | α,β-Dibromoketones | 75-95% | [6] |

| Secondary Alcohols | H₂O₂ / HBr (aq) | Acetonitrile | α,α-Dibromo Ketones | up to 91% | [4] |

| Styrenes | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | H₂O | α-Bromo Ketones | High | [1] |

Experimental Protocol: Synthesis of 1,9-Dibromo-2,8-nonanedione

This protocol details the α,α'-dibromination of a diketone using pyridine hydrobromide perbromide.[7]

Materials:

-

2,8-nonanedione

-

Pyridine hydrobromide perbromide

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2,8-nonanedione in glacial acetic acid in a round-bottom flask.

-

Add pyridine hydrobromide perbromide portion-wise to the stirred solution at room temperature.

-

Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1,9-Dibromo-2,8-nonanedione by recrystallization.

Visualization: General Synthetic Workflow

Caption: General workflow for the synthesis of α,α-dibromo ketones.

Core Reactivity of Alpha-Dibromo Ketones

The reactivity of alpha-dibromo ketones is dominated by several key transformations, including the Favorskii rearrangement, reductive dehalogenation, and reactions with various nucleophiles to form heterocyclic systems.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones (including dibromo ketones) that leads to carboxylic acid derivatives.[8] For cyclic α,α'-dihalo ketones, this reaction is a powerful tool for ring contraction.[9][10] The reaction of α,α-dihaloketones under Favorskii conditions typically yields α,β-unsaturated carboxylic acid derivatives.[11]

Mechanism: The generally accepted mechanism for enolizable ketones involves the formation of a highly strained cyclopropanone intermediate.[9][10]

-

Enolate Formation: A base abstracts an acidic α'-proton to form an enolate.

-

Cyclization: The enolate undergoes an intramolecular Sₙ2 reaction, displacing a bromide ion to form a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion.

-

Protonation: The carbanion is protonated to give the final rearranged product.

For α-halo ketones lacking an enolizable α'-hydrogen, a "quasi-Favorskii" or "semi-benzilic acid" rearrangement occurs, which proceeds through a different, non-cyclopropanone pathway.[8][9]

Visualization: Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone intermediate.

Experimental Protocol: Favorskii Rearrangement of 2-Bromocyclohexanone

This protocol describes the ring contraction of a cyclic α-bromo ketone to a cyclopentane derivative.[12][13]

Materials:

-

2-Bromocyclohexanone

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Prepare Sodium Methoxide: Under an argon atmosphere, add sodium metal (2.2 eq.) to anhydrous MeOH at 0 °C and stir until all sodium has reacted.

-

Set up Reaction: Dissolve 2-bromocyclohexanone (1.0 eq.) in anhydrous Et₂O.

-

Initiate Reaction: Transfer the ketone solution via cannula to the freshly prepared sodium methoxide solution at 0 °C.

-

Heating: Allow the resulting slurry to warm to room temperature, then heat to 55 °C with a reflux condenser and stir for 4 hours.[12]

-

Workup: Cool the mixture to 0 °C, dilute with Et₂O, and carefully quench with saturated aqueous NH₄Cl.

-

Extraction: Separate the layers and extract the aqueous layer with Et₂O.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography. A 78% yield can be expected.[12]

Data Presentation: Favorskii Rearrangement Examples

| Substrate | Base / Nucleophile | Product | Yield (%) | Reference |

| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | - | [10] |

| 1,3-Dibromobutan-2-one | Sodium ethoxide | Ethyl but-2-enoate | - | [10] |

| 2-Bromocyclohexanone | Sodium methoxide | Methyl cyclopentanecarboxylate | 78% | [12] |

| 1,9-Dibromo-2,8-nonanedione | Base | Bicyclo[6.1.0]nonane-1,8-dicarboxylic acid | - | [7] |

Reductive Dehalogenation

The reduction of α,α'-dihalo ketones can lead to synthetically useful intermediates. Treatment with reducing agents, such as iron carbonyls or zinc-copper couple, generates 2-oxyallyl metal complexes.[14][15] These intermediates are valuable in cycloaddition reactions. For example, they can undergo [4+3] cycloadditions with dienes to form seven-membered rings or [3+2] cycloadditions with olefins.[14] Reductive coupling of α,α'-dibromo ketones can also be used to synthesize 1,4-diketones.[16]

Visualization: Reductive Dehalogenation Pathway

Caption: Formation and reaction pathways of 2-oxyallyl intermediates.

Synthesis of Heterocycles

Alpha-dibromo ketones are excellent precursors for a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[1] In the Hantzsch thiazole synthesis, α,α-dibromoketones have been shown to be a superior alternative to α-monobromoketones for reacting with thioureas or thioamides to produce thiazole derivatives.[1] This reactivity highlights their utility as synthetic equivalents to α-bromoketones, providing access to important scaffolds in medicinal chemistry.[17]

Conclusion

Alpha-dibromo ketones are powerful and versatile intermediates in organic synthesis. Their accessibility through various synthetic routes and their diverse reactivity—spanning rearrangements, reductions, and nucleophilic substitutions—make them indispensable tools for chemists. The ability to undergo the Favorskii rearrangement for ring contraction, serve as precursors to reactive oxyallyl species for cycloadditions, and act as building blocks for pharmacologically relevant heterocycles ensures their continued importance in academic research, process development, and the discovery of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04885A [pubs.rsc.org]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. drhnsp.org [drhnsp.org]

- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide on the Electrophilicity of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a highly reactive α,α-dibromoacetophenone derivative of significant interest in synthetic organic chemistry. Its electrophilic nature, conferred by the presence of two bromine atoms on the carbon adjacent to the carbonyl group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its synthesis, key reactions with nucleophiles, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, as well as synthetic chemists, by providing the necessary data and methodologies to effectively utilize this reactive intermediate.

Introduction

α-Halogenated ketones are a pivotal class of intermediates in organic synthesis, prized for their ability to act as potent electrophiles. The introduction of two halogen atoms on the α-carbon, as seen in this compound, further enhances this electrophilic character. The electron-withdrawing effect of the adjacent carbonyl group, coupled with the good leaving group ability of the bromide ions, renders the α-carbon highly susceptible to nucleophilic attack. This heightened reactivity opens avenues for the construction of diverse molecular scaffolds, particularly nitrogen- and sulfur-containing heterocycles, which are prevalent in many biologically active compounds. This guide will delve into the synthesis, physicochemical properties, and electrophilic reactions of this compound, providing a foundational understanding for its application in synthetic endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₀Br₂O₃ |

| Molecular Weight | 337.99 g/mol |

| CAS Number | 63987-72-4 |

| Appearance | Not explicitly reported, likely a solid |

| Solubility | Soluble in common organic solvents |

Table 2: Spectroscopic Data for this compound [2]

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequency for an α-haloketone. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for two bromine atoms. |

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of the parent ketone, 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone). The following is a representative experimental protocol adapted from the synthesis of a similar compound.[3]

Experimental Protocol: Bromination of 1-(3,4-dimethoxyphenyl)ethanone

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone)

-

Bromine

-

Anhydrous Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

Ice-cold water

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in anhydrous chloroform.

-

Cool the stirred solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of bromine (2.2 equivalents) in anhydrous chloroform to the ketone solution dropwise over a period of 2 hours. The dropwise addition is crucial to control the exothermic reaction.

-

After the complete addition of bromine, maintain the reaction mixture at 0 °C for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with ice-cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Electrophilic Reactivity and Key Reactions

The electrophilicity of this compound is centered at the α-carbon. This carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the displacement of one or both bromide ions. This reactivity is the foundation for its utility in the synthesis of various organic molecules, particularly heterocycles.

General Reaction with Nucleophiles

The reaction of this compound with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bonds, making the α-carbon highly electrophilic.

Hantzsch Thiazole Synthesis

A classic example showcasing the electrophilicity of α-haloketones is the Hantzsch thiazole synthesis.[4][5][6] In this reaction, this compound can react with a thioamide, such as thiourea, to form a thiazole ring system. Thiazoles are important structural motifs in many pharmaceutical agents.

Reaction Scheme: The reaction proceeds through a cyclocondensation mechanism. The nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the dibromoketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring.

Table 3: Representative Hantzsch Thiazole Synthesis

| Electrophile | Nucleophile | Product | Typical Conditions |

| This compound | Thiourea | 2-Amino-4-(3,4-dimethoxyphenyl)thiazole | Ethanol, reflux |

Experimental Protocol (General):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add the thioamide (e.g., thiourea, 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or extraction, followed by purification.

Reactions with Other Nucleophiles

This compound is expected to react with a variety of other nucleophiles, including primary and secondary amines, thiols, and carbanions. These reactions can lead to the formation of α-amino ketones, α-thio ketones, and more complex carbon skeletons, respectively. While specific quantitative data for these reactions with this particular substrate are not extensively reported, the general reactivity of α,α-dibromoacetophenones suggests that these transformations should proceed with good efficiency.

Table 4: Expected Products from Reactions with Various Nucleophiles

| Nucleophile | Expected Product Class |

| Primary Amine (R-NH₂) | α-Amino imine or α,α-diamino ketone |

| Secondary Amine (R₂NH) | α-Amino enamine or α,α-diamino ketone |

| Thiol (R-SH) | α-Thio ketone |

| Carbanion (e.g., malonate ester) | Cyclopropane or substituted ketone |

Conclusion

This compound is a highly electrophilic building block with significant potential in organic synthesis. Its reactivity, primarily driven by the two bromine atoms on the α-carbon, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This guide has provided an overview of its synthesis, key physicochemical and spectroscopic properties, and its utility in electrophilic reactions, with a focus on the Hantzsch thiazole synthesis. The detailed protocols and mechanistic diagrams serve as a practical resource for chemists aiming to employ this versatile reagent in the synthesis of complex molecules, particularly those with potential applications in drug discovery and materials science. Further exploration of its reactions with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

- 1. This compound | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

Introduction

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is an α,α-dibrominated ketone derivative of acetoveratrone. Its chemical formula is C₁₀H₁₀Br₂O₃, and it has a molecular weight of 337.99 g/mol .[1] This class of compounds serves as a valuable intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds and as a precursor for other functional group transformations. The presence of two bromine atoms on the α-carbon and the electron-donating methoxy groups on the phenyl ring significantly influences its reactivity and spectroscopic properties. This guide provides a summary of the available and predicted spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively reported in the literature. However, based on the analysis of its structural features and comparison with analogous compounds, a predicted spectroscopic profile can be outlined.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The absence of a proton on the α-carbon is a key distinguishing feature compared to its mono-brominated or non-brominated precursors.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 7.5 - 7.7 | m | Protons on the aromatic ring, deshielded by the adjacent carbonyl group. |

| Aromatic CH | 6.9 - 7.1 | d | Proton on the aromatic ring ortho to a methoxy group. |

| Methoxy (OCH₃) | ~3.9 | s | Two equivalent methoxy groups on the aromatic ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the significant shielding of the α-carbon due to the two bromine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 184 - 186 | The presence of two α-bromine atoms causes a slight upfield shift compared to a typical ketone.[2] |

| Aromatic C-O | 148 - 155 | Carbons attached to the methoxy groups. |

| Aromatic C-C=O | ~128 | The ipso-carbon attached to the carbonyl group. |

| Aromatic CH | 110 - 125 | Aromatic carbons bearing hydrogen atoms. |

| Methoxy (OCH₃) | ~56 | Carbons of the two methoxy groups. |

| α-Carbon (CBr₂) | 38 - 42 | Highly shielded due to the two attached bromine atoms.[2] |

Infrared (IR) Spectroscopy

An IR spectrum of this compound is available on SpectraBase, though the specific peak values are not detailed in the provided search results.[3] The predicted characteristic absorption bands are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| C=O (Ketone) | 1680 - 1700 | Conjugation with the aromatic ring lowers the stretching frequency. |

| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bonds. |

| C-O (Aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Stretching vibrations of the aryl-ether linkages. |

| C=C (Aromatic) | 1500 - 1600 | Stretching vibrations within the aromatic ring. |

| =C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl groups. |

Mass Spectrometry (MS)

A mass spectrum (GC) is noted as being available on SpectraBase.[3] The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] Therefore, the molecular ion peak (M⁺) region should exhibit a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

| Fragment Ion | Predicted m/z | Notes |

| [C₁₀H₁₀Br₂O₃]⁺ (M⁺) | 336, 338, 340 | Molecular ion peak cluster showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| [M - Br]⁺ | 257, 259 | Loss of one bromine atom. |

| [M - CBr₂]⁺ | 165 | Loss of the dibromomethyl radical. |

| [C₇H₇O₂]⁺ | 135 | A fragment corresponding to the dimethoxybenzoyl cation. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.[5] The starting material is 1-(3,4-dimethoxyphenyl)ethanone (acetoveratrone).

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone

-

Bromine (Br₂)

-

Anhydrous Chloroform (CHCl₃)

-

Diethyl ether

-

Ice-cold water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (2.1 equivalents) in chloroform to the reaction mixture dropwise over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with ice-cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using an FTIR spectrometer.

-

The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

-

Use Electron Ionization (EI) at 70 eV.

-

Record the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of the bromine-containing fragments.

Visualizations

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a compound relevant in organic synthesis and as a potential intermediate in drug development. This document outlines the expected spectral data, a detailed experimental protocol for spectrum acquisition, and a logical diagram illustrating the proton environments within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy and by analogy to similar compounds. The presence of two bromine atoms on the α-carbon and the substituted aromatic ring dictates the chemical shifts and splitting patterns of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | d | 1H | Ar-H (H-6) |

| ~7.5 - 7.7 | dd | 1H | Ar-H (H-2) |

| ~6.9 - 7.1 | d | 1H | Ar-H (H-5) |

| ~6.5 | s | 1H | -CHBr₂ |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.93 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The electron-withdrawing effect of the two bromine atoms and the carbonyl group significantly deshields the single proton on the α-carbon, resulting in a downfield singlet. The aromatic protons are expected to show a characteristic splitting pattern due to their coupling with adjacent protons. The two methoxy groups will appear as distinct singlets.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for acquiring the ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence (e.g., zg30)

-

Number of scans (e.g., 16 or 32 for a dilute sample)

-

Acquisition time (typically 2-4 seconds)

-

Relaxation delay (typically 1-5 seconds)

-

-

Acquire the free induction decay (FID).

2.3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the peak multiplicities and coupling constants to elucidate the structure.

Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the logical relationship between the different proton environments in this compound and their expected signals in the ¹H NMR spectrum.

Caption: Correlation of proton environments in this compound with their predicted ¹H NMR signals.

A Technical Guide to Methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate (C₁₀H₁₀Br₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate, a halogenated aromatic compound with the chemical formula C₁₀H₁₀Br₂O₃. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to propose potential synthetic routes, physicochemical properties, and areas of biological interest. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, highlighting the potential of this and similar compounds for further investigation.

Chemical Identity and Properties

The IUPAC name for the primary isomer of C₁₀H₁₀Br₂O₃ is methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate .

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Br₂O₃ | PubChem |

| Molecular Weight | 337.99 g/mol | PubChem |

| Canonical SMILES | COC1=C(C=C(C(=C1)CBr)C(=O)OC)Br | PubChem |

| InChI Key | JALKOCJRGQLXMI-UHFFFAOYSA-N | PubChem |

| Physical State | Solid (predicted) | |

| Boiling Point | 313.7 ± 37.0 °C (predicted) | MySkinRecipes[1] |

| Storage | Room temperature, dry and sealed | MySkinRecipes[1] |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of Methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate

This proposed protocol is adapted from methodologies for the synthesis of structurally similar compounds, such as the side-chain bromination of methyl 4-methyl-3-methoxybenzoate.

Materials:

-

Methyl 5-bromo-4-methoxy-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-bromo-4-methoxy-2-methylbenzoate in CCl₄ under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate.

Characterization:

The final product should be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

-

Mass spectrometry to verify the molecular weight.

-

Melting point analysis to assess purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate, the presence of a brominated aromatic core suggests potential for bioactivity. Structurally related bromophenols have demonstrated antioxidant and anticancer properties. For instance, some bromophenol derivatives have been shown to mitigate oxidative stress by reducing reactive oxygen species (ROS) generation. Furthermore, certain brominated compounds have exhibited inhibitory effects on cancer cell viability and induced apoptosis.

Given these precedents, it is plausible that methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate could interact with cellular pathways related to oxidative stress and apoptosis. A hypothetical mechanism could involve the modulation of key signaling proteins.

Logical Relationships in Research and Development

The exploration of methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate and its analogs for drug development would follow a logical progression from synthesis to biological evaluation.

Future Directions

The lack of comprehensive data on methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate presents a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with complete spectroscopic and crystallographic characterization.

-

Biological Screening: A broad-based screening of the compound's activity against various cancer cell lines, as well as its potential as an antimicrobial or antioxidant agent.

-

Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural features responsible for any observed biological activity, which could lead to the development of more potent and selective compounds.

Conclusion

Methyl 5-bromo-2-(bromomethyl)-4-methoxybenzoate is a chemical entity with potential for further scientific exploration. While direct experimental data is currently sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the properties of structurally related compounds. It is hoped that this document will stimulate further research into this and similar molecules, potentially unlocking new therapeutic agents or valuable chemical intermediates.

References

An In-depth Technical Guide to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. The information herein is intended to support research and development activities by providing key data and methodologies in a structured format.

Chemical Identity and Properties

This compound is a halogenated ketone. Its structure is characterized by a 3,4-dimethoxyphenyl group attached to a carbonyl carbon, which is adjacent to a carbon atom bearing two bromine substituents. This compound is identified by the CAS Number 63987-72-4.[1][2][3][4]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₀Br₂O₃ | PubChem[1] |

| Molecular Weight | 337.99 g/mol | PubChem[1] |

| CAS Number | 63987-72-4 | PubChem[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | PubChem[1] |

| InChI Key | HLUJMWHWLACQJS-UHFFFAOYSA-N | PubChem[1] |

| Exact Mass | 335.89967 g/mol | SpectraBase[5] |

| Appearance | Solid (predicted) |

Synthesis of this compound

The synthesis of this compound typically involves the α-bromination of the corresponding ketone, 1-(3,4-dimethoxyphenyl)ethanone (also known as acetoveratrone). This reaction proceeds via the enol or enolate form of the ketone and requires at least two equivalents of a brominating agent.

Below is a representative experimental protocol adapted from general procedures for the α-dibromination of ketones.

Materials:

-

1-(3,4-dimethoxyphenyl)ethanone

-

Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone (1 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (at least 2.2 equivalents) in the same solvent to the stirred ketone solution. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

A logical workflow for the synthesis is depicted in the diagram below.

Caption: Synthesis workflow from the starting material to the final product.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic methods. Available data is summarized below.

| Technique | Data Type | Source |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum Available | SpectraBase[5] |

| Mass Spectrometry (MS) | Mass Spectrum (GC-MS) Available | SpectraBase[5] |

Applications in Research and Development